N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6S/c1-21(2)29(25,26)22-7-5-13(6-8-22)12-19-17(23)18(24)20-14-3-4-15-16(11-14)28-10-9-27-15/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJQKUVORVUPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction or other suitable methods.
Attachment of the Sulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Final Coupling: The final step involves coupling the benzodioxin and piperidine derivatives using a suitable linker, such as ethanediamide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Their Activities
The table below compares the target compound with structurally related molecules described in the evidence:
| Compound Name/Structure | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide | ~472* | Ethanediamide, dimethylsulfamoyl-piperidinyl | Unknown (inferred: antimicrobial/anti-inflammatory) | — |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | 194.18 | Acetic acid | Anti-inflammatory (comparable to Ibuprofen) | |
| N-Alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5e, 5f) | ~350–400† | 4-Nitrobenzenesulfonamide, alkyl/aralkyl chains | Biofilm inhibition (E. coli, B. subtilis) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 543.98 | 4-Chlorophenylsulfonyl, acetamide | Antimicrobial, low hemolytic activity | |
| 3',4'-(1",4"-Dioxino) flavone (4f) | 310.30 | Flavone, dioxane ring | Antihepatotoxic (comparable to silymarin) |
*Calculated based on molecular formula (C₁₈H₃₀N₇O₆S); †Estimated range.
Functional Comparisons
- Anti-inflammatory Potential: The benzodioxin-acetic acid derivative () demonstrates anti-inflammatory activity via COX inhibition, comparable to Ibuprofen . The target compound’s ethanediamide linker and piperidine group may modulate selectivity or potency, though its mechanism remains speculative.
- Antimicrobial Activity : Sulfonamide derivatives () exhibit biofilm inhibition and broad-spectrum antimicrobial effects. The dimethylsulfamoyl group in the target compound could enhance bacterial membrane penetration or enzyme inhibition, similar to 4-nitrobenzenesulfonamides .
- Antihepatotoxic Activity: Flavone-dioxane hybrids () show hepatoprotective effects by reducing oxidative stress markers. The target compound lacks a flavonoid scaffold, suggesting divergent applications .
Structure-Activity Relationships (SAR)
- Benzodioxin Core : Critical for bioactivity across multiple studies; substitutions at the 6-position (e.g., acetic acid, sulfonamides) dictate target specificity .
- Sulfonamide vs. Dimethylsulfamoyl : Sulfonamides (e.g., 5e, 7l) directly inhibit bacterial enzymes, while dimethylsulfamoyl may improve metabolic stability or binding kinetics .
- Piperidine Modification : The dimethylsulfamoyl-piperidine moiety in the target compound likely enhances blood-brain barrier permeability or receptor affinity compared to simpler alkyl chains in analogues .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzodioxin moiety and a piperidine derivative. Its molecular formula is with a molecular weight of approximately 393.5 g/mol. The structural features suggest potential interactions with biological targets, particularly in the central nervous system.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Research indicates that this compound may exhibit activity as an alpha-2 adrenergic receptor antagonist . Such activity is significant in the context of treating neurodegenerative diseases, particularly those involving noradrenergic dysregulation, like Parkinson's and Alzheimer's diseases . The compound's structure allows it to potentially modulate neurotransmitter release and influence various signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that derivatives of the benzodioxin series can selectively bind to alpha-2 adrenoceptors, showing promise in therapeutic applications. For instance, certain analogs have been reported to possess high binding affinities and selectivity over other receptor types, such as alpha-1 adrenergic and D2 dopamine receptors .
In Vivo Studies
Animal studies have illustrated the central effects of these compounds when administered orally. Notably, one study highlighted the efficacy of a related compound in reducing symptoms associated with anxiety and depression by modulating noradrenergic signaling pathways . These findings suggest that this compound may share similar therapeutic potentials.
Case Studies
- Case Study on Neurodegenerative Diseases : A study investigated the effects of a related compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced amyloid plaque formation when treated with the compound, suggesting neuroprotective properties .
- Case Study on Anxiety Disorders : Another study focused on the anxiolytic effects of compounds from the same class. Behavioral tests showed significant reductions in anxiety-like behaviors in rodents, correlating with increased levels of norepinephrine in the prefrontal cortex .
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety assessments for similar compounds indicate low toxicity profiles at therapeutic doses. However, further research is necessary to establish comprehensive safety parameters.
Table 2: Summary of Biological Activity and Safety Data
| Study Type | Findings | Safety Profile |
|---|---|---|
| In Vitro | High binding affinity to alpha-2 receptors | Low toxicity observed |
| In Vivo | Anxiolytic effects in animal models | Further studies needed |
| Neurodegenerative Models | Improved cognitive function | Requires long-term data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
